rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2377005-28-0
VCID: VC4952024
InChI: InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16)/t8-,12+/m0/s1
SMILES: CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C
Molecular Formula: C12H21NO3
Molecular Weight: 227.304

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid

CAS No.: 2377005-28-0

Cat. No.: VC4952024

Molecular Formula: C12H21NO3

Molecular Weight: 227.304

* For research use only. Not for human or veterinary use.

rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid - 2377005-28-0

Specification

CAS No. 2377005-28-0
Molecular Formula C12H21NO3
Molecular Weight 227.304
IUPAC Name (1S,3R)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16)/t8-,12+/m0/s1
Standard InChI Key RCADQIRMKGJSHI-QPUJVOFHSA-N
SMILES CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C

Introduction

The compound rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is a synthetic organic molecule with specific stereochemistry. It is a derivative of 1,2,2-trimethylcyclopentane, modified with a dimethylcarbamoyl group and a carboxylic acid group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.

Synthesis and Applications

The synthesis of rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves the modification of 1,2,2-trimethylcyclopentane through carbamoylation and carboxylation reactions. This compound may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Research Findings

Research on this compound is limited, but its unique structure suggests potential applications in drug discovery and development. The presence of a dimethylcarbamoyl group and a carboxylic acid group provides sites for further modification, which could be exploited to create compounds with specific biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator